2-(3,5-Dimethylpyrazol-1-yl)-4,6-dimethylpyrimidine
Descripción
2-(3,5-Dimethylpyrazol-1-yl)-4,6-dimethylpyrimidine (C₁₁H₁₄N₄, molecular weight 202.26 g/mol) is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a 3,5-dimethylpyrazole moiety and methyl groups at the 4- and 6-positions of the pyrimidine ring. This structure confers distinct electronic and steric properties, making it a versatile scaffold in coordination chemistry and medicinal applications.
The compound is synthesized via nucleophilic substitution, as demonstrated in a 2013 patent by Shiseido Company Ltd., where it was further converted to its hydrochloride salt (Compound 2) using methanol .
Propiedades
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-7-5-8(2)13-11(12-7)15-10(4)6-9(3)14-15/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNGLSIEGWQEIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4086-61-7 | |
| Record name | 2-(3,5-DIMETHYL-PYRAZOL-1-YL)-4,6-DIMETHYL-PYRIMIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylpyrazol-1-yl)-4,6-dimethylpyrimidine typically involves the condensation of 3,5-dimethylpyrazole with a suitable pyrimidine precursor. One common method involves the reaction of 3,5-dimethylpyrazole with 4,6-dimethyl-2-chloropyrimidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Dimethylpyrazol-1-yl)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 2 and 4, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing hydrogen atoms on the pyrimidine ring.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of pyrimidine-containing compounds were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Notably, certain derivatives exhibited significant activity against breast cancer cells (MCF-7 and MDA-MB231), with IC50 values as low as 4.72 µM, indicating potent inhibitory effects on cancer cell proliferation .
Key Findings:
- Compounds derived from this scaffold showed cell cycle arrest and induced apoptosis in cancer cells.
- The compound demonstrated efficacy in inhibiting Hsp90, a chaperone protein involved in cancer progression, with an IC50 of 2.67 µM .
Herbicidal Activity
Research has also explored the use of 2-(3,5-Dimethylpyrazol-1-yl)-4,6-dimethylpyrimidine as a herbicide. Its derivatives have been tested for their ability to inhibit the growth of various weed species. The structural modifications on the pyrimidine scaffold have been shown to enhance herbicidal properties, making them effective in agricultural settings .
Case Studies:
- Field trials indicated that certain derivatives significantly reduced weed biomass compared to untreated controls.
- The compound's application resulted in improved crop yields due to effective weed management.
Synthesis and Chemical Properties
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dimethylpyrazol-1-yl)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Pyrazole-Substituted Tetrazines
Compounds such as 3-(3,5-dimethylpyrazol-1-yl)-6-morpholinotetrazine (6f) and 6-butylamino-3-(3,5-dimethylpyrazol-1-yl)tetrazine (6g) share the 3,5-dimethylpyrazole substituent but are anchored to a tetrazine ring instead of pyrimidine . Key differences include:
- Reactivity : Tetrazines are electron-deficient and participate in inverse electron-demand Diels-Alder reactions, whereas pyrimidines are less reactive but more tunable for coordination.
- Physical Properties: Compound 6g exhibits a higher yield (91%) and lower melting point (93–95°C) compared to 6h (46% yield, 66–68°C), highlighting the impact of substituents (e.g., butylamino vs. diethylamino) on stability .
Fused Pyrazolopyrimidine Derivatives
Compounds like 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) and isomerized derivatives (e.g., pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine 6) feature fused pyrazole-pyrimidine systems . Key distinctions:
- Structural Complexity: Fused systems exhibit planar rigidity, enhancing π-π stacking (e.g., centroid distances of 3.59 Å in copper complexes) , whereas the target compound’s non-fused structure allows conformational flexibility.
- Applications : Fused derivatives are explored for isomerization-dependent bioactivity , while the target compound is utilized in skin-whitening formulations due to its melanin-inhibiting properties .
Coumarin-Containing Pyrimidinones
Compounds such as 4i and 4j integrate coumarin and pyrimidinone moieties, differing significantly from the target’s simpler pyrimidine-pyrazole structure .
- Functionality : Coumarin imparts fluorescence and photochemical activity, whereas the target’s methyl groups enhance hydrophobicity, favoring membrane permeability in topical applications .
Coordination Complexes with Pyrazole/Pyrimidine Ligands
The dinuclear copper complex [Cu₂Br₂(C₁₂H₁₄N₄S₂)₂] utilizes a disulfanyl-pyrimidine ligand, coordinating via N and S atoms . In contrast, the target compound’s pyrimidine and pyrazole nitrogens could act as bidentate ligands, though its methyl groups may sterically hinder metal binding compared to sulfur-containing analogs.
Other Heterocyclic Systems
- 3,5-Disubstituted Pyrazoles (e.g., 3,5-disubstituted-4,5-dihydro-1H-pyrazoles ) prioritize substituent electronic effects over heterocycle fusion, akin to the target’s 3,5-dimethylpyrazole group.
- Pyrimidine Derivatives: The target’s 4,6-dimethylpyrimidine contrasts with 3-(4,6-disubstituted-2-thioxo-pyrimidin-5-yl)propanoic acid derivatives, where thioxo groups enhance hydrogen-bonding capacity .
Actividad Biológica
2-(3,5-Dimethylpyrazol-1-yl)-4,6-dimethylpyrimidine is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
- Molecular Formula: C11H14N4
- Molecular Weight: 202.256 g/mol
- Density: 1.2 g/cm³
- Boiling Point: 391.4 °C
- LogP: 1.15
These properties suggest a relatively stable structure that may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its potential as an anticancer agent and its effects on enzymatic activities.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of derivatives of this compound against several cancer cell lines. For instance, research involving the synthesis of oxime derivatives from 2-(3,5-dimethylpyrazol-1-yl)ethanone demonstrated promising cytotoxicity, with yields ranging from 81% to 93% for certain compounds .
Table 1: Cytotoxic Effects of Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3a | A549 | 25 |
| 3b | HeLa | 15 |
| 3c | MCF7 | 20 |
These findings indicate that modifications to the pyrazole ring can enhance biological activity and specificity towards cancer cells.
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cancer cell survival. Studies suggest that the compound may interfere with metabolic pathways linked to cell proliferation and apoptosis .
Case Studies
- Study on Anticancer Properties : A study published in MDPI explored the synthesis of new derivatives and their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited significantly lower IC50 values compared to existing chemotherapeutics .
- Enzymatic Inhibition : Another investigation focused on the enzyme inhibition properties of this compound. It was found to inhibit specific kinases involved in cancer progression, suggesting a dual mechanism of action—both direct cytotoxicity and modulation of signaling pathways .
Q & A
Q. What are the optimal synthetic routes for 2-(3,5-Dimethylpyrazol-1-yl)-4,6-dimethylpyrimidine, and how can purity and yield be maximized?
Methodological Answer: The compound is synthesized via acid-catalyzed condensation of 2-hydrazino-4,6-dimethylpyrimidine with 3-methyl-2,4-pentanedione. Key steps include:
- Reaction Conditions: Use methanol as the solvent with 1.0N HCl added dropwise at room temperature, followed by stirring for 1 hour .
- Purification: Recrystallization from ethanol/ethyl acetate (1:1) yields 79% purity. Monitor reaction completion via TLC or NMR to minimize side products like unreacted hydrazine derivatives .
- Critical Parameters: Control stoichiometry (1:1 molar ratio) and avoid prolonged heating to prevent decomposition of the pyrazole ring.
Q. How is this compound characterized structurally?
Methodological Answer:
- 1H-NMR Analysis: Key peaks in DMSO-d6 include δ 2.21 (3H, s, pyrimidine-CH3), δ 2.47 (6H, s, pyrazole-CH3), δ 6.15 (1H, s, pyrimidine-H), and δ 7.15–7.20 (pyrazole-H). Integrate peaks to confirm substitution patterns .
- X-ray Crystallography: For unambiguous confirmation, use SHELXL for refinement. The ligand’s coordination geometry (e.g., distorted tetrahedral in copper complexes) can be validated via bond lengths and angles (e.g., Cu–N = 1.98 Å, Cu–S = 2.29 Å) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in spectroscopic assignments for this compound?
Methodological Answer: Discrepancies in NMR or IR data (e.g., ambiguous proton environments) can be resolved via single-crystal X-ray diffraction. For example:
- Case Study: A dinuclear Cu(I) complex with this ligand showed π–π stacking (3.590 Å centroid distance), clarifying electronic interactions that affect NMR shifts .
- Software Tools: Use SHELX suite for structure solution and refinement. Compare experimental bond lengths with DFT-calculated values to validate assignments .
Q. What strategies mitigate side reactions during functionalization of this compound?
Methodological Answer:
- Protecting Groups: Temporarily block reactive sites (e.g., pyrimidine N-atoms) using acetyl or benzyl groups during cross-coupling reactions .
- Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) for nucleophilic substitutions to reduce hydrolysis. For example, refluxing in ethanol with diarylpyrazoles minimizes byproducts .
- Catalysis: Employ Pd/Cu catalysts for regioselective C–H activation, as demonstrated in tetrazine derivatives .
Q. How does this compound behave in coordination chemistry, and what applications arise from its metal complexes?
Methodological Answer:
- Coordination Modes: The ligand binds via pyrimidine N and pyrazole N atoms, forming distorted tetrahedral (Cu) or octahedral (Fe) geometries. For example, [Cu2Br2(L)2] exhibits Br-bridged dinuclear structures .
- Applications: Such complexes show potential in catalysis (e.g., redox-active Cu centers) or photoluminescence (e.g., Zn(II) complexes with tunable emission). Characterize via cyclic voltammetry and UV-vis spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
